![molecular formula C9H11NO2 B1347459 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde CAS No. 84966-28-9](/img/structure/B1347459.png)
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
“5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C9H11NO2 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential in the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is characterized by a pyrrolidine ring attached to a furan ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Its potential lies in combating microbial resistance, a global health concern.
Drug Design and Synthesis
The reactivity of the furan-2-carbaldehyde moiety allows for the design and synthesis of novel drug candidates. By harnessing its properties alongside the pyrrolidine ring, researchers can develop compounds with improved pharmacological profiles . This compound’s unique structure opens avenues for drug discovery and optimization.
Multi-Component Reactions
Researchers have developed novel synthetic routes involving 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. For instance, an unprecedented multi-component reaction with solvent participation was used to construct pyrrolidin-5-one-2-carboxamides. This method offers mild conditions, substrate diversity, and functional group tolerance .
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione, a related scaffold, has been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. These enzymes play roles in various diseases. Researchers explore the potential of compounds containing the pyrrolidine ring for therapeutic intervention .
Other Therapeutic Applications
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde’s diverse pharmacological properties extend beyond antibacterial effects. It has shown promise as an anti-ulcer agent, diuretic, muscle relaxant, anti-protozoal, and more. Its multifaceted nature invites further investigation across various disease areas .
Future Directions
The pyrrolidine ring, a key feature of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on how modifications to the pyrrolidine ring influence the biological activity of these compounds .
properties
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGFEAULCWLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355444 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
CAS RN |
84966-28-9 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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